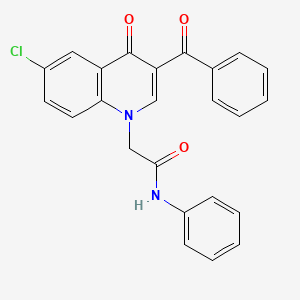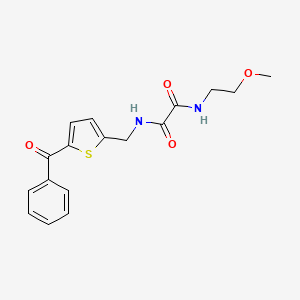
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, also known as BTO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BTO is a synthetic compound that belongs to the class of oxalamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in various biological processes. For example, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins and are implicated in various diseases, including cancer.
Biochemical and Physiological Effects:
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has been found to have various biochemical and physiological effects. Studies have shown that N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and proteins, as mentioned earlier. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is its diverse biological activities, making it a potential candidate for various applications. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is also relatively easy to synthesize, making it accessible for further research. However, one of the limitations of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide research. One of the major directions is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can be studied for its potential use in the treatment of inflammation-related disorders. Finally, the synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide derivatives can be explored to improve its solubility and enhance its biological activities.
Conclusion:
In conclusion, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a novel compound that has gained attention in the scientific community due to its diverse biological activities. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has shown promising results in various scientific studies, making it a potential candidate for further research. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has anti-cancer properties, can inhibit the activity of acetylcholinesterase, and has neuroprotective and anti-inflammatory effects. Although N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has some limitations, its potential applications make it an interesting compound for further research.
Synthesis Methods
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can be synthesized by using a multi-step process that involves the reaction of 5-benzoylthiophene-2-carboxylic acid with 2-aminoethanol to form an amide intermediate. This intermediate is then subjected to a series of reactions, including the condensation with oxalyl chloride, to yield the final product, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide.
Scientific Research Applications
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has shown promising results in various scientific studies, making it a potential candidate for further research. One of the major applications of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is in the field of cancer research. Studies have shown that N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has anti-cancer properties and can inhibit the growth of cancer cells. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found that N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
properties
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-10-9-18-16(21)17(22)19-11-13-7-8-14(24-13)15(20)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKICZBPIXBIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974334.png)
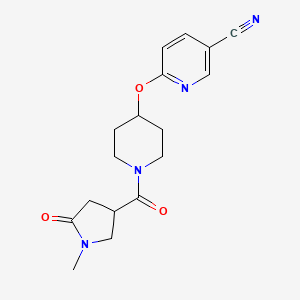

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)
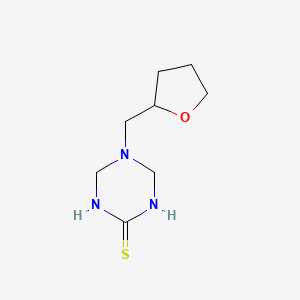
![3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2974341.png)
![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)
![7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2974344.png)
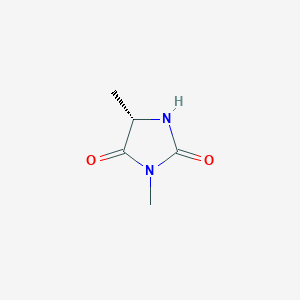
![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)
